LorcaserinSulfamate

Plasma protein binding Drug-drug interaction risk Free fraction pharmacokinetics

Lorcaserin sulfamate (also designated Lorcaserin metabolite M1; UNII: AL94VXC16J) is the N-sulfamate conjugate of lorcaserin, a selective serotonin 5-HT2C receptor agonist originally developed by Arena Pharmaceuticals for chronic weight management. This compound is the major circulating metabolite in human plasma, representing approximately 38% of total drug-related radioactivity following oral administration of lorcaserin hydrochloride.

Molecular Formula C11H14ClNO3S
Molecular Weight 275.75 g/mol
Cat. No. B12289139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorcaserinSulfamate
Molecular FormulaC11H14ClNO3S
Molecular Weight275.75 g/mol
Structural Identifiers
SMILESCC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
InChIInChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)
InChIKeyYZUNJIOOIHWHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lorcaserin Sulfamate (CAS 1361572-46-4): Identity, Classification, and Procurement-Relevant Context


Lorcaserin sulfamate (also designated Lorcaserin metabolite M1; UNII: AL94VXC16J) is the N-sulfamate conjugate of lorcaserin, a selective serotonin 5-HT2C receptor agonist originally developed by Arena Pharmaceuticals for chronic weight management [1]. This compound is the major circulating metabolite in human plasma, representing approximately 38% of total drug-related radioactivity following oral administration of lorcaserin hydrochloride [2]. Chemically, it is (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-3H-3-benzazepine-3-sulfonic acid with a molecular formula of C11H14ClNO3S and a molecular weight of 275.75 g/mol [3]. Unlike the pharmacologically active parent drug, lorcaserin sulfamate is pharmacologically inactive at 5-HT2C receptors and serves a fundamentally different purpose in scientific and industrial settings: as a highly characterized reference standard essential for ANDA/NDA submissions, bioanalytical method validation, and quality control in lorcaserin pharmaceutical production [4].

Why Lorcaserin Sulfamate Cannot Be Substituted by the Parent Drug, Other Metabolites, or Alternative Salt Forms in Analytical and Research Applications


Lorcaserin sulfamate occupies a distinct analytical and regulatory niche that precludes substitution by lorcaserin hydrochloride (the parent drug), the alternative major metabolite N-carbamoyl glucuronide (M5), or other lorcaserin salt forms such as stearate, cholate, 4-aminobenzene sulfonate, or terephthalate [1]. While lorcaserin hydrochloride is the pharmacologically active species with approximately 70% plasma protein binding and an ~11-hour half-life, lorcaserin sulfamate exhibits >99% plasma protein binding, undergoes no further hepatic metabolism, and is eliminated primarily via renal clearance (92.3% of dose) [2][3]. The M5 glucuronide conjugate is predominantly excreted in urine and does not circulate to the same extent in plasma, making it unsuitable as a circulating exposure marker [4]. Furthermore, crystal engineering patents explicitly differentiate the sulfamate salt from other counterion forms based on distinct solid-state properties and sustained-release dissolution behavior [1]. These physicochemical, pharmacokinetic, and regulatory identity differences mean that substituting any analog for lorcaserin sulfamate in bioanalytical quantification, impurity profiling, or regulatory submission contexts would yield quantitatively invalid results and risk non-compliance with pharmacopeial standards.

Quantitative Differentiation of Lorcaserin Sulfamate: Head-to-Head Evidence Against Closest Comparators


Plasma Protein Binding: Lorcaserin Sulfamate (>99%) vs. Lorcaserin Hydrochloride Parent Drug (~70%)

Lorcaserin sulfamate demonstrates substantially higher plasma protein binding (>99%) compared to the parent drug lorcaserin hydrochloride (~70%), as determined in separate studies using equilibrium dialysis with human plasma [1][2]. The >99% binding means that at therapeutic doses of lorcaserin, the free (unbound) concentration of the sulfamate metabolite circulating in plasma is minimal—less than 1% of total metabolite concentration—rendering the likelihood of metabolite-driven pharmacodynamic effects or drug-drug interactions remote [1]. In contrast, the parent drug with ~70% binding has a free fraction of approximately 30%, contributing to its pharmacological activity at 5-HT2C receptors [2].

Plasma protein binding Drug-drug interaction risk Free fraction pharmacokinetics

Cytochrome P450 Inhibition Profile: Lorcaserin Sulfamate Exhibits Minimal or No P450 Inhibition vs. Parent Drug Extensively Metabolized by Multiple P450 Isoforms

In a comprehensive in vitro evaluation, lorcaserin N-sulfamate exhibited no observable or only minimal inhibitory effects on major human cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) [1]. This stands in sharp contrast to the parent drug lorcaserin hydrochloride, which is primarily cleared by extensive hepatic metabolism involving multiple P450 and flavin-containing monooxygenase enzyme systems [2]. The sulfamate conjugate, once formed, undergoes no further hepatic metabolism and is eliminated intact via renal clearance, accounting for 92.3% of the administered dose appearing in urine [3]. Combined with its >99% plasma protein binding, the minimal P450 inhibition and lack of further metabolic transformation establish that lorcaserin sulfamate carries a remote potential for causing metabolic drug-drug interactions in a normal patient population [1].

CYP450 inhibition Drug-drug interaction Metabolic stability

Renal Impairment Exposure Multiplier: Lorcaserin Sulfamate M1 vs. N-Carbamoyl Glucuronide M5 – Differential Accumulation Magnitude

In patients with severely impaired renal function (creatinine clearance <30 mL/min), exposure to lorcaserin sulfamate (M1) increased approximately 10.5-fold compared to subjects with normal renal function, whereas exposure to the N-carbamoyl glucuronide metabolite (M5) increased approximately 5.1-fold [1]. Similarly, the terminal half-life of M1 was prolonged by 508% in severe renal impairment versus only 22% prolongation for M5 [1]. This differential sensitivity of M1 to renal elimination impairment—approximately 2-fold greater accumulation magnitude and >23-fold greater half-life prolongation relative to M5—identifies lorcaserin sulfamate as the more critical metabolite for monitoring in populations with compromised renal function [1].

Renal impairment Metabolite accumulation Pharmacokinetic safety margin

Sulfotransferase Isoform Specificity: Catalytic Efficiency Hierarchy SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1 Defines Predictable Formation Kinetics

The formation of lorcaserin N-sulfamate is catalyzed by four human sulfotransferase isoforms with widely variable catalytic efficiency. The rank order of intrinsic clearance (CLint) was determined as SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1, with SULT1A1 being the most efficient isoform [1]. Both human liver and renal cytosols catalyze this reaction, with liver cytosol demonstrating higher catalytic efficiency than renal cytosol [1]. In contrast, the alternative major metabolite M5 (N-carbamoyl glucuronide) is formed by UDP-glucuronosyltransferases (UGTs), representing a completely distinct conjugative pathway with different enzyme kinetics and tissue distribution [2]. This well-characterized SULT isoform specificity enables predictable assessment of potential drug-drug interactions involving sulfation pathways and facilitates the rational selection of in vitro models for metabolite generation [1].

SULT isoform Intrinsic clearance Metabolic pathway predictability

Reference Standard Identity and Regulatory Compliance: Lorcaserin Sulfamate as a Pharmacopeial-Grade Impurity Marker for ANDA/NDA Submissions

Lorcaserin sulfamate is supplied as a highly characterized reference material that fully complies with regulatory standards established by USP, EMA, JP, and BP, and is supplied with a detailed Structure Elucidation Report (SER) ensuring accuracy and reliability for analytical applications [1]. This compound is explicitly designated as essential for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of lorcaserin pharmaceutical products [1]. In contrast, alternative lorcaserin-related impurities (such as process-related impurities or other salt forms) may not carry the same level of regulatory-grade characterization or pharmacopeial traceability [1][2]. The availability of a deuterated analog (lorcaserin sulfamate-d4) further enhances its utility as an internal standard for quantitative LC-MS/MS bioanalysis, enabling precise quantification of the metabolite in plasma and urine matrices .

Reference standard ANDA submission Structure elucidation Pharmacopeial compliance

Circulating Metabolite Abundance: Lorcaserin Sulfamate (M1) Represents 38% of Total Plasma Radioactivity vs. Only 3% Urinary Excretion

In a human mass balance study using [14C]lorcaserin administered as a single 10 mg oral dose to healthy male volunteers, lorcaserin sulfamate (M1) was identified as the major circulating metabolite, representing 38% of total radioactivity in pooled plasma [1]. However, M1 was only a minor metabolite in urine, representing approximately 3% of the administered dose, while unchanged lorcaserin in urine accounted for merely approximately 1% of dose [1]. In direct contrast, N-carbamoyl glucuronide lorcaserin (M5) was the major urinary metabolite, representing 36% of the total administered dose, but is not the predominant circulating species [1]. This compartmental differentiation—M1 dominant in plasma, M5 dominant in urine—establishes lorcaserin sulfamate as the analytically more relevant target for plasma-based pharmacokinetic and bioequivalence assessments [1].

Metabolite profiling ADME Circulating biomarker

Procurement-Relevant Application Scenarios for Lorcaserin Sulfamate Based on Quantitative Differentiation Evidence


Plasma-Based Bioequivalence Studies for Generic Lorcaserin ANDA Submissions

Lorcaserin sulfamate is the analytically optimal plasma analyte for bioequivalence studies supporting ANDA submissions. It represents 38% of total plasma radioactivity—the highest abundance of any drug-related species—enabling robust LC-MS/MS quantification with deuterated lorcaserin sulfamate-d4 as an internal standard [1][2]. Its >99% plasma protein binding and minimal P450 inhibition profile ensure that the measured concentrations are not confounded by metabolite-driven pharmacodynamic effects or metabolic drug-drug interactions [3]. Furthermore, regulatory-compliant reference standards with full Structure Elucidation Reports and USP/EMA/JP/BP compliance are commercially available for method validation and quality control [2].

Renal Impairment Pharmacokinetic Studies Requiring Sensitive Metabolite Monitoring

In populations with severely impaired renal function (CrCl <30 mL/min), lorcaserin sulfamate exposure increases approximately 10.5-fold, with terminal half-life prolongation of 508%, compared to only 5.1-fold exposure increase and 22% half-life prolongation for the alternative M5 glucuronide metabolite [1]. This disproportionate accumulation makes M1 the rate-limiting metabolite for safety margin assessment. Researchers designing renal impairment pharmacokinetic studies should prioritize lorcaserin sulfamate as the primary analyte, using its well-characterized SULT1A1-dependent formation pathway to interpret inter-individual variability [1][2].

In Vitro Metabolite Generation Using Recombinant SULT1A1 for Reference Material Biosynthesis

The defined SULT isoform hierarchy (SULT1A1 > SULT2A1 > SULT1A2 > SULT1E1) for lorcaserin N-sulfamate formation enables rational selection of recombinant SULT1A1 as the most efficient biocatalyst for in vitro generation of the metabolite [1]. Human liver cytosol, which demonstrates higher catalytic efficiency than renal cytosol, can serve as an alternative enzyme source when tissue-relevant metabolism is required [1]. This biosynthesis approach is particularly valuable when commercial reference standards are constrained by the compound's DEA controlled-substance scheduling [1].

Stability-Indicating Impurity Method Development for Lorcaserin Drug Substance and Drug Product

Lorcaserin sulfamate is one of the primary metabolites and a potential degradation-related impurity in lorcaserin drug products. Its availability as a highly characterized reference standard with full structural elucidation supports the development and validation of stability-indicating HPLC and LC-MS/MS methods capable of resolving the sulfamate conjugate from the parent drug, the M5 glucuronide, and process-related impurities [1][2]. Validated methods for determining lorcaserin and related impurities using Quality by Design principles have been published, confirming the feasibility of integrating lorcaserin sulfamate into regulatory-compliant impurity profiling workflows [2].

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